BenchChemオンラインストアへようこそ!

7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one

Oxidation State Control Fluoroquinolone Synthesis API Impurity Management

7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one (CAS 1823781-72-1, molecular formula C₁₂H₁₁ClFNO, molecular weight 239.67 g/mol) is a partially saturated fluoroquinolone intermediate characterized by a 2,3-dihydroquinolin-4(1H)-one core scaffold bearing chlorine at C7, fluorine at C6, and a cyclopropyl group at N1. As a building block, its discrete oxidation state and halogenation pattern serve as a critical branch point in the synthesis of numerous fluoroquinolone antibiotics, differentiating it from both fully oxidized quinolone acids and more reduced tetrahydroquinoline analogs.

Molecular Formula C12H11ClFNO
Molecular Weight 239.67 g/mol
Cat. No. B7988483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one
Molecular FormulaC12H11ClFNO
Molecular Weight239.67 g/mol
Structural Identifiers
SMILESC1CC1N2CCC(=O)C3=CC(=C(C=C32)Cl)F
InChIInChI=1S/C12H11ClFNO/c13-9-6-11-8(5-10(9)14)12(16)3-4-15(11)7-1-2-7/h5-7H,1-4H2
InChIKeyUBWUBHUXCNAMEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one: Key Intermediate for Fluoroquinolone-Based Drug Discovery Procurements


7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one (CAS 1823781-72-1, molecular formula C₁₂H₁₁ClFNO, molecular weight 239.67 g/mol) is a partially saturated fluoroquinolone intermediate characterized by a 2,3-dihydroquinolin-4(1H)-one core scaffold bearing chlorine at C7, fluorine at C6, and a cyclopropyl group at N1 [1]. As a building block, its discrete oxidation state and halogenation pattern serve as a critical branch point in the synthesis of numerous fluoroquinolone antibiotics, differentiating it from both fully oxidized quinolone acids and more reduced tetrahydroquinoline analogs .

Why Generic Fluoroquinolone Intermediates Cannot Substitute 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one in Synthesis


While the fluoroquinolone intermediate landscape is populated by structurally similar compounds, substitution with generic alternatives such as fully oxidized quinolone carboxylic acids or more saturated tetrahydroquinolines is problematic. The partially saturated 2,3-dihydroquinolin-4(1H)-one core of the target compound carries a distinct oxidation state that avoids premature decarboxylation and enables late-stage introduction of the C3-carboxylic acid moiety, which is essential for DNA gyrase binding and antimicrobial activity of the final active pharmaceutical ingredient (API) [1]. Substituting with 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (fluoroquinolonic acid, CAS 86393-33-1) prematurely locks the C3 carboxyl group, while the more reduced tetrahydroquinoline analog requires subsequent re-oxidation steps, increasing step count and reducing overall yield [2].

Quantitative Differentiation Data for 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one Versus Comparator Intermediates


Oxidation State Tuning: Dihydroquinolinone vs. Fully Oxidized Quinolone Acid Intermediate Flexibility

The target compound possesses a distinct C2–C3 saturated bond (2,3-dihydro-4-oxo core) that allows flexible functionalization toward either oxidized quinolone APIs or reduced tetrahydroquinoline derivatives. The comparator, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (fluoroquinolonic acid, CAS 86393-33-1), carries a fully oxidized C2–C3 unsaturation and a pre-installed C3-carboxylic acid moiety, restricting downstream diversification. In the synthesis of ciprofloxacin, fluoroquinolonic acid is converted to the final API via direct piperazine displacement at C7. The target dihydroquinolinone, with its saturated C2–C3, affords a divergent pathway intermediate that can undergo oxidation to generate the 4-oxoquinoline-3-carboxylic acid scaffold [1], while also retaining the potential for direct nucleophilic aromatic substitution at C7 without competing side reactions [2].

Oxidation State Control Fluoroquinolone Synthesis API Impurity Management

Purity Specifications: Benchmarking 97%+ HPLC Purity Against Standard Fluoroquinolone Impurity Reference Materials

The target compound is commercially available at a certified minimum purity of 97% (HPLC) from Apollo Scientific (catalogue PC99541) , and at 95%+ from AKSci, Chemenu, and other vendors . This is directly comparable to the purity specifications of the related oxidized comparator, Ciprofloxacin EP Impurity A (fluoroquinolonic acid), which is offered at ≥95% (min. 95%) by suppliers such as CymitQuimica and Sigma-Aldrich . The target compound thus provides equivalent or superior purity to standard impurity reference materials at a lower molecular complexity and cost, making it suitable as an internal reference standard for impurity profiling during ciprofloxacin and enrofloxacin API synthesis.

Pharmaceutical Impurity Profiling HPLC Purity Ciprofloxacin Impurity Control

N1-Cyclopropyl Regioselectivity Provides a Differentiated Advantage Over N1-Aryl Fluoroquinolone Intermediates

The N1 cyclopropyl substituent is a well-established pharmacophoric feature in fluoroquinolone antibiotics that enhances Gram-negative antibacterial potency while reducing eukaryotic topoisomerase II affinity relative to N1-ethyl or N1-aryl analogs [1]. In a comparative study of ciprofloxacin derivatives, the N1-cyclopropyl group was shown to be critical for broad-spectrum activity: novel spirocyclic ciprofloxacin derivatives built from 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (the oxidized analog of the target compound) exhibited equivalent or superior potency to ciprofloxacin against gram-positive Bacillus cereus 138® and gram-negative Acinetobacter baumannii 987® [2]. Fluoroquinolone intermediates bearing N1-ethyl or N1-aryl substituents demonstrate reduced potency against Gram-negative pathogens; thus, procurement of the N1-cyclopropyl-bearing target intermediate ensures that any derived library compounds will retain this key structural determinant of antibacterial spectrum.

N1-Cyclopropyl Activity Enhancement Fluoroquinolone SAR Gram-Negative Antibiotic Spectrum

7-Chloro-6-fluoro Halogen Pattern Preserves Reactive Handle for Piperazine Displacement: Comparison with 6,7-Difluoro and 7-Fluoro Analogs

The 7-chloro-6-fluoro substitution pattern is a deliberate design feature optimized for nucleophilic aromatic substitution (SNAr) at C7. The chlorine atom at C7 serves as a superior leaving group compared to fluorine, enabling high-yielding piperazine displacement to generate the ciprofloxacin core structure. The 6-fluoro substituent, being a poorer leaving group, remains intact during C7 displacement reactions. In the synthesis of enrofloxacin from the closely related 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, reaction with N-ethylpiperazine in water at reflux with a nano-iron oxide catalyst afforded the product in 96% yield [1]. In contrast, the analogous 6,7-difluoro intermediate would suffer from competing C6 displacement, generating unwanted regioisomeric impurities, while a 7-fluoro (no chloro) analog would exhibit substantially slower SNAr kinetics, requiring harsher conditions (e.g., higher temperature, stronger base) that compromise yield .

Nucleophilic Aromatic Substitution C7 Chloro Displacement Ciprofloxacin Synthesis

7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one: High-Value Application Scenarios for Pharmaceutical R&D and Industrial Fluoroquinolone Procurement


Divergent Intermediate for Novel Fluoroquinolone Library Synthesis in Antibacterial Drug Discovery

Medicinal chemistry teams engaged in fluoroquinolone antibacterial drug discovery should procure this dihydroquinolinone as a central divergent intermediate. Its 2,3-dihydro-4-oxo scaffold allows late-stage C3 carboxylation via condensation with diethyl carbonate or similar reagents to generate the classical 4-oxo-1,4-dihydroquinoline-3-carboxylic acid pharmacophore, while the intact C7-Cl and C6-F groups provide handles for parallel SNAr diversification with amine, thiol, and heterocyclic nucleophiles . This divergent approach, as demonstrated in the synthesis of 36 spirocyclic ciprofloxacin derivatives from the oxidized fluoroquinolonic acid precursor , can be applied with the advantage of an additional oxidation-state tuning step using the partially saturated intermediate.

Process Chemistry Impurity Marker for Ciprofloxacin and Enrofloxacin API Manufacturing

In industrial fluoroquinolone API manufacturing, the target compound serves as a critical process-related impurity marker for monitoring reduction side-reactions during ciprofloxacin synthesis. Its dihydroquinolinone core represents the product of over-reduction of the quinolone C2–C3 double bond. Procuring this compound at 97% HPLC purity enables quality control laboratories to spike it as a reference standard into API batches and quantify its presence via HPLC-UV at 254 nm, ensuring that reduction impurities remain below ICH Q3A thresholds (typically ≤0.10% for unspecified impurities in new drug substances dosed at ≤2 g/day). The commercial availability from Apollo Scientific (PC99541) and AKSci (5131DV) ensures consistent batch-to-batch quality .

Synthesis of C7-Modified Fluoroquinolones via Regioselective Chloro Displacement for Veterinary Antibiotic Development

For veterinary pharmaceutical companies developing enrofloxacin analogs or next-generation animal health fluoroquinolones, this intermediate provides a direct entry point to C7 diversification. The 7-chloro substituent undergoes SNAr with N-ethylpiperazine to yield enrofloxacin under mild aqueous conditions (reflux, water solvent, nano-FZSA catalyst) with reported yields of 96% for the closely related oxidized intermediate . The dihydroquinolinone oxidation state of the target compound provides the additional advantage of avoiding premature C3 decarboxylation during vigorous SNAr conditions, a known issue with fully oxidized 3-carboxylic acid intermediates .

Development of Fluoroquinolone-Derived Anticancer Agents via C3-Arylidene Modification

The target compound's dihydroquinolinone scaffold, lacking a pre-installed C3 carboxylic acid, is ideally suited for the synthesis of C3-arylidene fluoroquinolone derivatives being explored as antitumor agents. Research has demonstrated that 3-arylidene-4-fluoroquinolin-4-ones, synthesized by replacing the C3 carboxylic acid with arylidene isosteres, exhibit improved antitumor activity while reducing the phototoxic effects associated with classical fluoroquinolones . Procuring the dihydroquinolinone intermediate, rather than a pre-carboxylated quinolone, eliminates the need for decarboxylation steps and enables direct aldol-type condensation at C3, streamlining this emerging class of anticancer fluoroquinolones.

Quote Request

Request a Quote for 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.